molecular formula C11H19NO4 B558230 (S)-1-Boc-piperidine-2-carboxylic acid CAS No. 26250-84-0

(S)-1-Boc-piperidine-2-carboxylic acid

Cat. No. B558230
CAS RN: 26250-84-0
M. Wt: 229.27 g/mol
InChI Key: JQAOHGMPAAWWQO-QMMMGPOBSA-N
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Description

Boc-piperidine-2-carboxylic acid is likely a derivative of piperidine, a heterocyclic organic compound. The “Boc” refers to a tert-butoxycarbonyl protective group, commonly used in organic synthesis to protect amines. The “(S)” denotes the stereochemistry of the molecule, indicating it’s a specific enantiomer of the compound.



Synthesis Analysis

The synthesis of such a compound would likely involve the protection of an amine group on piperidine-2-carboxylic acid with a Boc-protecting group. This is typically done using Boc2O (di-tert-butyl dicarbonate) in the presence of a base.



Molecular Structure Analysis

The molecular structure would consist of a six-membered piperidine ring, with a carboxylic acid (-COOH) substituent at the 2-position, and a Boc-protected amine group.



Chemical Reactions Analysis

As an amine-protected carboxylic acid, this compound could participate in various reactions. The carboxylic acid could react with bases, forming a carboxylate anion, or with alcohols, forming esters. The Boc group can be removed using acid to reveal the amine, which can then participate in further reactions.



Physical And Chemical Properties Analysis

Without specific data, we can predict that as a carboxylic acid, this compound would likely be polar and capable of forming hydrogen bonds. Its solubility would depend on the specific conditions, such as pH and solvent.


Scientific Research Applications

  • Binge-Eating and Anxiety Treatment : 1-Boc-Piperidine-4-Carboxaldehyde, a derivative of piperidine, demonstrated potential in reducing binge-eating behavior and anxiety in rats. This suggests its therapeutic applications in related human disorders (Guzmán-Rodríguez et al., 2021).

  • Synthesis of Novel Compounds : Methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, involving (S)-piperidine-3-carboxylic acids, were synthesized as novel heterocyclic amino acids, which could serve as chiral building blocks in various chemical syntheses (Matulevičiūtė et al., 2021).

  • Study of Dipeptide Conformation : A dipeptide containing pipecolic acid (piperidine-2-carboxylic acid) was studied for its conformation, providing insights into peptide structure and function (Didierjean et al., 2002).

  • Synthesis of Complex Compounds : N-Boc-1,2,3,5-tetrahydrospiro[benzo[c]azepine-4,2-piperidine] was synthesized using 1-Boc-piperidine-2-carboxylic acid methyl ester, highlighting its role in complex molecular syntheses (Wang Qian-y, 2015).

  • Solvent Effect on Electronic Properties : The effect of polar and non-polar solvents on the electronic property of N-BOC-Piperidine-4-Carboxylic acid was computationally predicted, providing insights into solvent interactions with this compound (Vimala et al., 2021).

  • Pharmaceutical Building Blocks : Piperidines like N-Boc-Piperidines are crucial in pharmaceutical research, serving as building blocks for synthesizing various bioactive molecules (Millet & Baudoin, 2015).

  • Inhibition of Matrix Metalloproteinases : Substituted piperidines were synthesized and tested as inhibitors of matrix metalloproteinases, showing potential in the development of new therapeutics (Pikul et al., 2001).

  • Peptide Synthesis : In organic chemistry, compounds like Boc-piperidine are used in peptide synthesis, demonstrating their utility in producing complex biological molecules (Sasaki & Crich, 2010).

  • Synthesis of Quaternary Stereocenters : N-Boc-2-phenylpiperidine and -pyrrolidine were used in the synthesis of pharmaceutically relevant compounds with quaternary stereocenters, an important aspect of drug design (Sheikh et al., 2012).

  • Catalytic Activity in Chemical Syntheses : Piperidine-4-carboxylic acid (PPCA) functionalized nanoparticles were used as catalysts in the synthesis of organic compounds, showcasing its role in facilitating chemical reactions (Ghorbani‐Choghamarani & Azadi, 2015).

Safety And Hazards

Again, without specific data, it’s hard to say. However, standard safety procedures should be followed when handling this or any chemical compound. This includes wearing appropriate personal protective equipment and working in a well-ventilated area.


Future Directions

The future directions would depend on the specific research or industrial context in which this compound is being used. It could be used as a building block for the synthesis of more complex molecules, or its properties could be further studied and optimized for specific applications.


properties

IUPAC Name

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-7-5-4-6-8(12)9(13)14/h8H,4-7H2,1-3H3,(H,13,14)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQAOHGMPAAWWQO-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10350922
Record name (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-Boc-piperidine-2-carboxylic acid

CAS RN

26250-84-0
Record name (2S)-1-(tert-Butoxycarbonyl)piperidine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10350922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-1-[(tert-butoxy)carbonyl]piperidine-2-carboxylic acid
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Synthesis routes and methods

Procedure details

N-Boc-L-pipecolic acid (0.280 g, 1.22 mmol) was esterified with 1-phenyl-7-(3'-pyridyl)-heptan-4-ol (0.394 g, 1.46 mmol) employing EDC hydrochloride (0.350 g, 1.83 mmol) and 4-dimethylaminopyridine (0.081 g, 0.663 mmol) in acetonitrile (25 mL). Purification by silica gel chromatography, eluting with chloroform/methanol (100:0 to 99:1), gave the pure 1-phenyl-7-(3'-pyridyl)-heptan-4-ol ester of N-Boc-pipecolic acid in 85% yield (0.498 g) as a colorless oil. MS: M+H=481. LC-MS: System 2 (4 min gradient), tR =3.8 min. A portion of this N-Boc ester (0.369 g, 0.768 mmol) was deprotected as described in example 1 with trifluoroacetic acid. The crude product was then coupled with α,α-difluoro-3,4,5-trimethoxyphenylacetic acid (0.241 g, 0.921 mmol), using EDC hydrochloride (0.220 g, 1.15 mmol) and 4-dimethylaminopyridine (0.101 g, 0.826 mmol) in acetonitrile (25 mL). After extractive work up as described in example 1, the product was purified by silica gel chromatography, eluting with hexane/ethyl acetate (4:1 to 1:1), to give the title compound (0.624 g, 1.05 mmol, 78%) as a pale yellow oil. MS: M+H=625. 1H-NMR: 8.38-8.34 (m, 2H), 7.75-7.00 (m, 7H), 6.76-6.63 (m & s, 2H), 5.25-4.10 (4×m, 2H), 3.80-3.50 (m, 1OH), 3.00-2.85 (m, 1H), 2.52 (m, 2H), 2.25-1.00 (4×m, 16H). LC-MS: System 2 (4 min gradient), tR, for the diastereomers=3.6 and 3.8 min. Anal. C35H42N2O6F2, C=67.40, H=6.85, N=4.23, F=5.86 (found) C=67.29, H=6.78, N=4.48, F=6.08 (calcd.).
Quantity
0.28 g
Type
reactant
Reaction Step One
[Compound]
Name
1-phenyl-7-(3'-pyridyl)-heptan-4-ol
Quantity
0.394 g
Type
reactant
Reaction Step Two
Quantity
0.35 g
Type
reactant
Reaction Step Three
Quantity
0.081 g
Type
catalyst
Reaction Step Four
Quantity
25 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
NJ Scheuplein, NM Bzdyl, T Lohr… - Journal of Medicinal …, 2023 - ACS Publications
The macrophage infectivity potentiator (Mip) protein is a promising target for developing new drugs to combat antimicrobial resistance. New rapamycin-derived Mip inhibitors have been …
Number of citations: 1 pubs.acs.org
R Gopalakrishnan, C Kozany, S Gaali… - Journal of medicinal …, 2012 - ACS Publications
The FK506-binding proteins (FKBP) 51 and 52 are cochaperones that modulate the signal transduction of steroid hormone receptors. Both proteins have been implicated in prostate …
Number of citations: 72 pubs.acs.org
G Ranganath - 2012 - edoc.ub.uni-muenchen.de
The aim of this cumulative thesis was to develop new chemical tools to investigate proteins involved in depression. The thesis has been divided in two parts with the first major part …
Number of citations: 7 edoc.ub.uni-muenchen.de

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